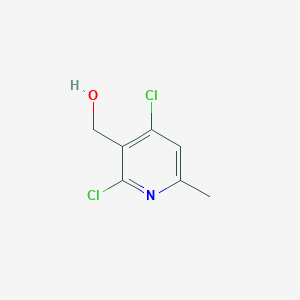

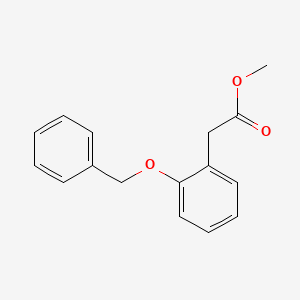

Methyl 2-(2-(benzyloxy)phenyl)acetate

Vue d'ensemble

Description

“Methyl 2-(2-(benzyloxy)phenyl)acetate” is an organic compound with the molecular formula C16H16O3 . It is structurally similar to methyl phenylacetate, which is a colorless liquid with a strong odor similar to honey .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-(benzyloxy)phenyl)acetate” consists of 16 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The InChI string and Canonical SMILES for this compound are also provided in the PubChem database .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-(2-(benzyloxy)phenyl)acetate” are not detailed in the retrieved literature, esters like it generally undergo reactions such as hydrolysis, aminolysis, and trans-esterification .Applications De Recherche Scientifique

Organic Synthesis Building Block

Methyl 2-(2-(benzyloxy)phenyl)acetate: serves as a versatile building block in organic synthesis. It can be used to introduce the benzyloxyphenyl moiety into larger molecules, which is a common structural component in many organic compounds. Its reactivity allows for further functionalization, making it a valuable starting material for the synthesis of complex molecules .

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as a precursor in the synthesis of benzimidazole derivatives, which are explored for their anticancer properties . The electron-donating benzyloxy group may influence the biological activity of the synthesized benzimidazoles, potentially leading to new therapeutic agents.

Pharmacokinetics

The physicochemical properties of Methyl 2-(2-(benzyloxy)phenyl)acetate , such as high gastrointestinal absorption and blood-brain barrier permeability, make it an interesting candidate for drug development . Its moderate lipophilicity and solubility profile suggest that it could be formulated effectively for oral administration.

Inhibitor Design

This compound has been identified as an inhibitor of various cytochrome P450 enzymes, including CYP1A2 and CYP2C19 . This suggests its potential use in the design of selective enzyme inhibitors, which could be applied in the treatment of diseases or as protective agents against xenobiotics.

Chemical Education

Due to its straightforward synthesis and clear spectroscopic features, Methyl 2-(2-(benzyloxy)phenyl)acetate can be used in chemical education to teach students about NMR, HPLC, LC-MS, and UPLC techniques . It provides a practical example for students to learn about compound characterization and analysis.

Analytical Reference Standard

Methyl 2-(2-(benzyloxy)phenyl)acetate: can serve as an analytical reference standard due to its well-defined physical and chemical properties . It can be used to calibrate instruments or validate analytical methods in research and quality control laboratories.

Safety and Hazards

The safety data sheet for methyl phenylacetate, a similar compound, suggests that it should be handled with care. It advises against eating, drinking, or smoking when using this product and recommends wearing protective gear. In case of accidental ingestion or contact with skin or eyes, it provides specific first-aid measures .

Propriétés

IUPAC Name |

methyl 2-(2-phenylmethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-16(17)11-14-9-5-6-10-15(14)19-12-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIKEDMPXDEUED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454376 | |

| Record name | Methyl [2-(benzyloxy)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-(benzyloxy)phenyl)acetate | |

CAS RN |

40525-65-3 | |

| Record name | Methyl [2-(benzyloxy)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1352507.png)

![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)

![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)

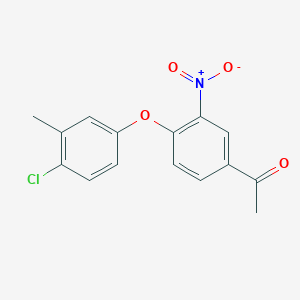

![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)